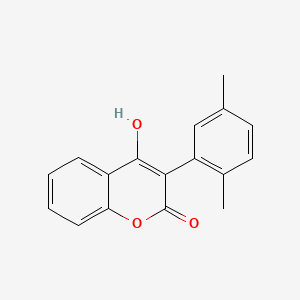

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-

Description

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- is a synthetic coumarin derivative characterized by a hydroxyl group at the 4-position and a 2,5-dimethylphenyl substituent at the 3-position of the coumarin scaffold. This compound belongs to a class of coumarins modified with aromatic substituents, which are studied extensively for their biological activities, including antimicrobial, anticancer, and antioxidant properties . Its structural features, such as the electron-donating methyl groups and hydroxyl moiety, influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No. |

73791-11-4 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-10-7-8-11(2)13(9-10)15-16(18)12-5-3-4-6-14(12)20-17(15)19/h3-9,18H,1-2H3 |

InChI Key |

JZDAKHDSPOMTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under basic conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the coumarin ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone ring to a dihydrocoumarin structure.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct biological activities .

Scientific Research Applications

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.

Industry: Utilized in the development of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Coumarin Derivatives

Structural Isomerism and Substituent Positioning

A key distinction between Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- and analogs lies in substituent placement. For example:

- Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- (CAS 73791-12-5) differs only in the methyl group positions on the phenyl ring (2,6 vs. 2,5), yet this minor alteration significantly impacts toxicity. Acute toxicity data for the 2,6-dimethylphenyl variant (RTECS GN6749000) indicate higher toxicity in rodent models compared to the 2,5-dimethylphenyl derivative, suggesting steric or electronic effects modulate biological interactions .

- 8-Formyl-7-hydroxy-4-methylcoumarin derivatives (e.g., compound 20 in ) feature a formyl group at the 8-position, enhancing selectivity against cancer cells (IC₅₀ ~10 µM) compared to the simpler 4-hydroxy derivatives. Structural isomerism here (e.g., compound 24 with an acetyl group) further refines anticancer activity, demonstrating that electron-withdrawing groups improve selectivity .

Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives

Pharmacological Activity Profiles

Antimicrobial Activity

Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- exhibits moderate antimicrobial activity, comparable to derivatives like 4-(furfuryl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione (M13). However, Schiff base derivatives (e.g., compound 10 in ) show superior antibacterial efficacy due to enhanced water solubility and membrane disruption capabilities .

Antioxidant Capacity

Derivatives with para-hydroxyl groups (e.g., compound 5) exhibit higher oxidation potentials (measured via cyclic voltammetry) and superior ROS scavenging (ORAC: 2.5 µmol TE/µM), attributed to resonance stabilization of phenolic radicals .

Cytotoxicity and Anticancer Selectivity

While Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- shows cytotoxicity in the micromolar range (~300–10 µM), Schiff base derivatives (e.g., compound 24) demonstrate enhanced selectivity for cancer cells over normal cells. This is linked to their ability to chelate metals like copper or silver, forming complexes that disrupt cancer cell metabolism .

Metabolic Stability and Biodegradation

This contrasts with 6,7-dihydroxycoumarin derivatives, which are more readily metabolized due to their polar hydroxyl groups .

Biological Activity

Coumarins are a diverse group of naturally occurring compounds with a wide range of biological activities. Among them, Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- has garnered attention for its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.05 to 125.40 μM against different cancer types, including HCT-116 and MDA-MB-231 cell lines .

Case Studies

- Synthesis and Testing : A study synthesized several coumarin derivatives and evaluated their anticancer activities using the MTT assay. The most potent derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

- Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to the active sites of cancer-related enzymes, suggesting a mechanism involving enzyme inhibition .

Antibacterial Activity

The antibacterial properties of coumarins have also been explored. Although some derivatives showed limited activity against gram-positive and gram-negative bacteria, specific modifications enhanced their efficacy.

Research Findings

- In vitro Studies : Certain coumarin derivatives demonstrated promising antibacterial activity against Helicobacter pylori with MIC values as low as 1 µg/mL .

- Comparative Analysis : A comparative study highlighted that while many coumarins had minimal antibacterial effects, those with specific functional groups exhibited significant inhibition against pathogenic strains .

Enzyme Inhibition

Coumarins have been identified as potential inhibitors of various enzymes, including acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer’s.

Findings from Recent Research

- AChE Inhibition : Compounds based on coumarin were synthesized and tested for AChE inhibitory activity, with some showing IC50 values as low as 2.7 µM .

- Binding Studies : The binding interactions were elucidated through molecular dynamics simulations, confirming the potential of these coumarins as therapeutic agents for cognitive disorders .

Data Table: Biological Activities of Coumarin Derivatives

| Activity Type | Compound Structure | IC50 Value (μM) | Target Cell Line/Organism |

|---|---|---|---|

| Anticancer | Coumarin-3-carboxamide | 0.39 - 4.85 | HeLa, HepG2 |

| Antibacterial | N-phenyl coumarin carboxamide | 1 | Helicobacter pylori |

| AChE Inhibition | Coumarin-thiazole hybrid | 2.7 | Acetylcholinesterase |

Q & A

Q. What are best practices for conducting a systematic literature review on 3-(2,5-dimethylphenyl)-4-hydroxycoumarin?

- Methodological Answer : Use SciFinder/PubMed with Boolean terms ("3-(2,5-dimethylphenyl)-4-hydroxycoumarin" + "synthesis" + "bioactivity"). Filter by study type (e.g., crystallography, in vivo). Track citations via Google Scholar’s "Cited by" feature to identify recent work. Archive results with Zotero and cross-reference patents for synthetic routes .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How can researchers reconcile conflicting spectral data for 3-(2,5-dimethylphenyl)-4-hydroxycoumarin in published studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.